(2-Ethylhexyl)(methyl)amine

説明

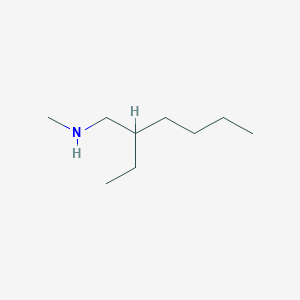

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-N-methylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-6-7-9(5-2)8-10-3/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJRDBHYLUZPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520176 | |

| Record name | 2-Ethyl-N-methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-51-1 | |

| Record name | 2-Ethyl-N-methyl-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-N-methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanamine, 2-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylhexyl Methyl Amine and Analogues

Direct Reductive Amination Strategies for N-Methylation

Reductive amination is a cornerstone in the synthesis of secondary amines like (2-Ethylhexyl)(methyl)amine. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands out as an efficient and environmentally favorable method for reductive amination. This approach can be realized by reacting either 2-ethylhexanal (B89479) with methylamine (B109427) or 2-ethylhexylamine (B116587) with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) in the presence of a metal catalyst and hydrogen gas. rsc.org

The reaction typically proceeds through the formation of an imine intermediate, which is then hydrogenated to yield the secondary amine. rsc.org Common catalysts for this transformation include nickel (such as Raney nickel), palladium, or platinum supported on materials like carbon. rsc.orggoogle.com The process is often carried out at elevated temperatures and pressures to ensure high conversion and selectivity. google.com For instance, industrial processes may operate at temperatures between 70–180 °C and pressures up to 60 atm. A semi-batch process, where the aldehyde is added gradually, can be employed to control the reaction's exothermic nature and improve selectivity.

Gas-phase N-alkylation of 2-ethylhexylamine with alcohols, such as methanol (B129727), over oxide catalysts like Cu-Zn-Al has also been reported as a viable method for producing secondary and tertiary amines with high yields (up to 99%) at temperatures of 175-195°C. researchgate.netresearchgate.net

Hydride Reduction of Imines Formed from Aldehydes or Ketones

A versatile alternative to catalytic hydrogenation is the use of hydride reducing agents to convert the pre-formed or in-situ generated imine to the secondary amine. youtube.commasterorganicchemistry.comyoutube.com This method is particularly common in laboratory-scale syntheses. youtube.com

The process begins with the condensation of a primary amine with an aldehyde or ketone to form an imine. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve reacting 2-ethylhexylamine with formaldehyde or methylamine with 2-ethylhexanal. masterorganicchemistry.com The resulting imine is then reduced using a hydride reagent. youtube.com

Commonly used hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and, historically, lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.comchemistrysteps.com Other reducing systems like the InCl₃/Et₃SiH/MeOH system have also been shown to be highly chemoselective for reductive aminations. organic-chemistry.org The use of a titanium(IV) isopropoxide/NaBH₄ system has been reported to give exclusively the mono-N-alkylated secondary amine, avoiding over-alkylation. organic-chemistry.orgthieme-connect.com

Alkylation Reactions for Targeted N-Methylation and N-(2-Ethylhexylation)

Alkylation reactions provide a direct route to secondary amines by forming a new carbon-nitrogen bond. This can be achieved by reacting a primary amine with an alkylating agent.

Mono-N-Alkylation of Primary Amines for Secondary Amine Synthesis

The synthesis of this compound can be accomplished through the mono-N-alkylation of either 2-ethylhexylamine with a methylating agent or methylamine with a 2-ethylhexylating agent. chemgulf.com This typically involves the reaction of the primary amine with an alkyl halide. usf.edugoogle.com However, a significant challenge in this approach is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.com

Selective N-Monoalkylation Techniques

To address the issue of over-alkylation, various selective N-monoalkylation techniques have been developed. One effective method involves the use of a cesium base, such as cesium hydroxide (B78521), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). usf.edugoogle.com This approach has been shown to produce secondary amines with minimal formation of byproducts. usf.edugoogle.comorganic-chemistry.org The selectivity can be further enhanced by the addition of powdered molecular sieves to remove water from the reaction mixture. usf.edugoogle.com

Another strategy to achieve selective mono-alkylation is through the "borrowing hydrogen" or "hydrogen autotransfer" concept, often catalyzed by transition metal complexes. uni-bayreuth.de This method allows for the N-alkylation of amines with alcohols. researchgate.netresearchgate.netorganic-chemistry.org For example, a Cp*Ir complex has been shown to be an effective catalyst for the N-methylation of various amines using methanol. organic-chemistry.org

Reductive Alkylation using Formic Acid or Methanol as Methylating Agents

Reductive alkylation using formic acid, known as the Leuckart-Wallach reaction, is a classic method for the N-methylation of amines. ambeed.commdpi.comarkat-usa.org In this reaction, formic acid serves as both the source of the methyl group and the reducing agent. ambeed.commdpi.com The reaction of an amine with excess formic acid and formaldehyde leads to the formation of the N-methylated amine. ambeed.com A key advantage of this method is that it typically stops at the tertiary amine stage and does not produce quaternary ammonium salts. ambeed.com

More recently, catalytic systems have been developed to utilize formic acid or methanol as C1 sources for N-methylation under milder conditions. For instance, a copper-catalyzed protocol using formic acid as the C1 source and phenylsilane (B129415) as the reductant provides methylamines in good yields. organic-chemistry.org Similarly, ruthenium and iridium complexes have been employed to catalyze the N-methylation of amines with methanol. organic-chemistry.org

Palladium-Catalyzed Amination Routes for Alkene Transformation

Palladium-catalyzed reactions represent a powerful tool for the formation of C-N bonds. The hydroamination of alkenes, which involves the addition of an amine to a carbon-carbon double bond, is a direct and atom-economical method for synthesizing amines. researchgate.net

The palladium-catalyzed intermolecular hydroamination of terminal alkenes like 1-octene (B94956) with methylamine can theoretically yield this compound. This transformation often requires a catalyst system that can facilitate the anti-Markovnikov addition of the amine to the alkene. acs.org A proposed general mechanism for the hydroamination of 1,3-dienes involves the activation of the diene by a Pd(0) complex, followed by protonation and subsequent amination. nih.gov While direct hydroamination of simple alkenes with primary amines can be challenging, significant progress has been made in the development of palladium catalysts for the hydroamination of vinylarenes and dienes. researchgate.netorganic-chemistry.org

A plausible pathway for the synthesis of allylic amines involves a palladium-catalyzed aza-Wacker type reaction. mdpi.com This process includes the coordination of the alkene to a Pd(II) center, followed by nucleophilic attack of the amine, and subsequent β-hydride elimination to afford the enamine, which can then be reduced to the target secondary amine. mdpi.com Another approach is the oxidative amination of alkenes, where molecular oxygen can be used as the terminal oxidant, offering a greener alternative to stoichiometric oxidants. mdpi.comnih.gov

Research into the palladium-catalyzed amination of alkenes has led to the development of various catalyst systems with improved efficiency and selectivity. For instance, the combination of a palladium precursor with specific ligands, such as phosphines, has been shown to be effective for the N-arylation of amines. acs.org

Table 1: Examples of Palladium-Catalyzed Amination of Alkenes

| Alkene Substrate | Amine Nucleophile | Catalyst System | Product Type | Reference |

| Electron-deficient alkenes | Secondary amines | PdCl₂(PhCN)₂/NPMoV/O₂ | Enamines | mdpi.com |

| Terminal alkenes | Primary anilines | Palladium catalyst | N-alkenyl-substituted anilines | mdpi.com |

| Vinylarenes | Aromatic amines | [Pd(PPh₃)₄] / Acid cocatalyst | sec-Phenethylamine products | organic-chemistry.org |

| 1,3-Dienes | Various amines | Pd(0) complex | Allylic amines | nih.gov |

This table is for illustrative purposes and may not directly correspond to the synthesis of this compound.

Alternative Synthetic Pathways for Branched Secondary Amines

An alternative route to obtaining secondary amines involves the cleavage of tertiary amines. For instance, di-(2-ethylhexyl)amine can be synthesized from tri-(2-ethylhexyl)amine. prepchem.com This process can be achieved through hydrochlorination of the tertiary amine followed by cleavage of the resulting hydrochloride salt. prepchem.com In one described method, a mixture of tri-(2-ethylhexyl)amine and xylene is treated with hydrochloric acid. prepchem.com The resulting extract is then subjected to hydrochloride cleavage at elevated temperatures (148°-152° C) to yield hydrogen chloride and the secondary amine. prepchem.com This method allows for the recovery of a significant portion of the starting tertiary amine. prepchem.com

Another approach for the cleavage of tertiary amines to secondary amines involves the formation of an N-oxide intermediate by reacting the tertiary amine with a peracid. google.com The subsequent reaction of the N-oxide with an alkali metal in liquid ammonia (B1221849) yields the corresponding secondary amine. google.com This method is particularly useful for tertiary amines containing benzyl, allyl, or propargyl groups attached to the nitrogen atom. google.com

Ionic liquids (ILs) derived from amines have gained attention as catalysts and reaction media in various chemical transformations. The synthesis of these ILs often involves quaternization of amines or anion metathesis reactions. beilstein-journals.orgnih.gov Transesterification reactions catalyzed by amine-derived basic ionic liquids are particularly relevant for processes like biodiesel production. acs.orgacs.org

While not a direct synthesis of this compound, the synthesis of amine-derived ionic liquids showcases relevant chemical transformations. For example, tetraalkylammonium-based ionic liquids have been used as catalysts for the transesterification of dimethyl carbonate with butanol. beilstein-journals.orgnih.gov The synthesis of these ILs can start from the corresponding tertiary amines. beilstein-journals.orgnih.gov A patent describes the synthesis of tetraoctylammonium di(2-ethylhexyl)-oxamate, an ionic liquid, where di(2-ethylhexyl)amine is a key starting material. google.com

The synthesis of protic ionic liquids from inexpensive amines like triethylamine (B128534) and sulfuric acid has also been explored for catalytic applications, such as the synthesis of bis(2-ethylhexyl) terephthalate. mdpi.comresearchgate.netsemanticscholar.org These examples highlight the versatility of branched amines in the synthesis of functional materials like ionic liquids.

Table 2: Examples of Amine-Derived Ionic Liquids and Their Applications

| Ionic Liquid Type | Amine Precursor | Application | Reference |

| Tetraalkylammonium-based | Tertiary amines | Transesterification catalyst | beilstein-journals.orgnih.gov |

| Amino acid-based | Choline, Arginine, Histidine | Biodiesel production catalyst | acs.orgacs.org |

| Tetraoctylammonium di(2-ethylhexyl)-oxamate | Di(2-ethylhexyl)amine | Selective metal extraction | google.com |

| Protic ionic liquids | Triethylamine | Esterification catalyst | mdpi.comresearchgate.net |

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines and related compounds. nih.govresearchgate.net Lipases, in particular, have been widely used for the kinetic resolution of amines and in aminolysis reactions. researchgate.net

For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the resolution of primary amines. researchgate.net While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided context, the enzymatic synthesis of analogous compounds demonstrates the potential of this approach. For example, the lipase-catalyzed synthesis of 2-ethylhexyl ferulate from ferulic acid and 2-ethylhexanol has been developed as a solvent-free process. nih.gov Similarly, 2-ethylhexyl palmitate has been synthesized via lipase-catalyzed esterification in a solvent-free system. nih.govkorea.ac.kr

Reductive aminases are another class of enzymes that have been employed for the synthesis of secondary and tertiary amines. nih.govacs.orgresearchgate.net These enzymes can catalyze the reductive amination of aldehydes, providing a route to a wide range of amine products under mild reaction conditions. nih.govacs.orgresearchgate.net The development of biocatalytic systems for the N-allylation of primary and secondary amines using renewable starting materials further highlights the progress in enzymatic amine synthesis. nih.govresearchgate.net

Table 3: Examples of Enzymatic Synthesis of Amine Analogues and Related Compounds

| Enzyme | Reaction Type | Substrates | Product | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic resolution | Primary amines, diethyl malonate | Chiral amides | researchgate.net |

| Lipase | Esterification | Ferulic acid, 2-ethylhexanol | 2-Ethylhexyl ferulate | nih.gov |

| Immobilized Lipase QLM | Esterification | Palmitic acid, 2-ethylhexyl alcohol | 2-Ethylhexyl palmitate | nih.gov |

| Bacterial Reductive Aminase | Reductive N-allylation | Cinnamic acids, primary/secondary amines | Secondary/tertiary allylic amines | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The development of solvent-free reaction systems is a key principle of green chemistry, aiming to reduce waste and environmental impact. nih.gov Several of the aforementioned synthetic methods can be adapted to be performed without a solvent.

Enzymatic reactions, in particular, are well-suited for solvent-free conditions. The lipase-catalyzed synthesis of fatty alkanolamides has been successfully carried out in a solvent-free system at elevated temperatures to maintain the reactants in a liquid state. nih.gov Similarly, the enzymatic synthesis of 2-ethylhexyl ferulate nih.gov and 2-ethylhexyl palmitate nih.govkorea.ac.kr have been optimized as solvent-free processes. The kinetic resolution of primary amines catalyzed by Candida antarctica lipase B has also been demonstrated to be efficient in a solvent-free medium. researchgate.net

Chemo-enzymatic synthesis can also be performed in solvent-free environments. A continuous solvent-free chemo-enzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate has been developed, combining a thermal aza-Michael addition with an enzymatic resolution step. beilstein-journals.org

Atom Economy and By-product Minimization

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgprimescholars.com The ideal atom economy is 100%, signifying that all reactant atoms are converted into the product, with no by-products. univ-rennes.fr This is a significant consideration in the synthesis of amines, where traditional methods often generate substantial waste. primescholars.com

Reductive amination is a widely used method for synthesizing amines due to its versatility. unimi.it Direct reductive amination, a one-pot process combining a carbonyl compound, an amine, and a reducing agent, is particularly advantageous as it streamlines the synthesis and improves atom economy by eliminating the need to isolate intermediate imines. jocpr.comjocpr.com This method is applicable to the synthesis of secondary and tertiary amines. For instance, the direct reductive amination of ketones and secondary amines, catalyzed by iridium, is a 100% atom-economical process that produces only water as a by-product. univ-rennes.fr

The choice of catalyst and reaction conditions plays a critical role in maximizing atom economy and minimizing by-products. For example, the use of heterogeneous catalysts in a continuous flow reactor for the one-pot reductive amination of aldehydes with nitroarenes is an atom-economical and environmentally friendly method for synthesizing secondary aromatic amines. rsc.org Industrial amine synthesis often faces challenges such as high energy consumption and the formation of multiple side products, which lower selectivity and atom economy. researchgate.net

Key Synthetic Approaches and their Atom Economy:

| Synthetic Method | Reactants | Desired Product | By-products | Atom Economy |

| Direct Reductive Amination univ-rennes.fr | Ketone, Secondary Amine, H₂ | Tertiary Amine | Water | 100% |

| Reductive Amination of Aldehydes with Nitroarenes rsc.org | Aldehyde, Nitroarene, H₂ | Secondary Aromatic Amine | Water | High |

| Traditional Alkylation of Amines researchgate.net | Amine, Alkylating Agent | Alkylated Amine | Salts, other alkylated products | Variable, often low |

The development of green and sustainable methods for reductive amination aims to reduce waste by using alternative reducing agents like hydrogen gas or formic acid and employing solvent-free or aqueous reaction conditions. jocpr.com These strategies contribute to higher atom economy and a more environmentally benign synthesis of amines.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amines. mdpi.combohrium.com Enzymes offer high selectivity and operate under mild conditions, which can lead to purer products and reduced energy consumption. rsc.org

Enzymes in Amine Synthesis:

Several classes of enzymes are employed in the biocatalytic synthesis of amines, particularly chiral amines, which are important building blocks for pharmaceuticals. bohrium.comrsc.org These include:

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mdpi.comrsc.org They are widely used for the synthesis of chiral amines through kinetic resolution, asymmetric synthesis, and deracemization. mdpi.combohrium.com

Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines to amines. nih.govd-nb.info They are particularly useful for synthesizing secondary and tertiary amines. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines. acs.org

Biocatalytic Cascades:

A significant advancement in biocatalysis is the development of multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot. d-nb.infonih.gov This approach mimics metabolic pathways in cells and offers several advantages, including the elimination of intermediate isolation steps, which saves time and reduces waste. d-nb.info

For example, a biocatalytic cascade combining an ene-reductase (ERed) with an imine reductase (IRed) or a reductive aminase (RedAm) can be used to synthesize primary, secondary, and tertiary amines with two stereocenters from α,β-unsaturated ketones. nih.govhims-biocat.eu Continuous flow systems have also been developed to overcome incompatibilities between different biocatalysts in a cascade, allowing for the successful synthesis of a range of structurally distinct amines. d-nb.infonih.gov

Recent Research Findings in Biocatalytic Amine Synthesis:

| Enzyme/System | Substrate(s) | Product(s) | Key Findings |

| Amine Transaminases (ATAs) bohrium.comrsc.org | Ketones, Amines | Chiral Amines | Can produce chiral amines with high enantioselectivity under mild conditions. Continuous flow systems are being developed to improve industrial applicability. |

| Ene-Reductase (ERed) and Imine Reductase (IRed)/Reductive Aminase (RedAm) Cascade nih.govhims-biocat.eu | α,β-Unsaturated Ketones, Amine Donors | Primary, Secondary, and Tertiary Amines with two stereocenters | Enables the synthesis of all four possible stereoisomers with high diastereomeric and enantiomeric ratios. |

| Oxidase/Transaminase/Imine Reductase Sequential Cascade d-nb.info | Alcohols, Amines | Structurally distinct amines | Overcomes batch incompatibility through the use of continuous flow systems, allowing for sequential amination without cross-reactivity. |

| Amine Transaminase (ATA) and Amine Dehydrogenase (AmDH) Cascade acs.org | Racemic Amines | Enantiopure (R)- or (S)-Amines | A one-pot, two-step deracemization strategy to generate chiral amines by controlling the direction of the biocatalytic cascade. |

Biocatalytic routes, particularly those employing enzymatic cascades and continuous flow technology, represent a significant step towards greener and more efficient synthesis of this compound and its analogues. bohrium.comd-nb.info These methods offer the potential for high selectivity, reduced environmental impact, and improved sustainability in the chemical industry.

Reaction Mechanisms and Pathways Involving 2 Ethylhexyl Methyl Amine

Mechanistic Investigations of Amine-Based Reactions

The reactivity of (2-Ethylhexyl)(methyl)amine is centered around the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This allows it to participate in nucleophilic substitution and addition reactions. In a typical SN2 reaction, the amine attacks an electrophilic carbon, displacing a leaving group. The reaction of a primary amine with a haloalkane, for instance, leads to the formation of a secondary amine. Similarly, a secondary amine like this compound can react further with a haloalkane to produce a tertiary amine.

The nucleophilicity of amines is influenced by both electronic and steric factors. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups, which increases the electron density on the nitrogen atom. However, the bulky 2-ethylhexyl group in this compound introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the nucleophile to the electrophilic center, potentially slowing down the rate of reaction compared to less hindered secondary amines.

The table below illustrates the expected relative reactivity of this compound in nucleophilic substitution reactions compared to other amines, based on general chemical principles.

| Amine | Structure | Expected Relative Nucleophilicity | Rationale |

| Methylamine (B109427) | CH₃NH₂ | Lower | Primary amine, less electron donation than secondary amines. |

| Diethylamine | (CH₃CH₂)₂NH | High | Secondary amine with moderate steric hindrance. |

| This compound | C₈H₁₇(CH₃)NH | Moderate to High | Secondary amine with good electronic donation, but significant steric hindrance from the 2-ethylhexyl group. |

| Triethylamine (B128534) | (CH₃CH₂)₃N | Lower (as a nucleophile) | Tertiary amine with significant steric hindrance, often acts more as a base. |

This table is illustrative and based on established principles of chemical reactivity. Actual reaction rates would need to be determined experimentally.

The reaction between amines and carbon dioxide is crucial in various industrial applications, such as carbon capture. For primary and secondary amines, this reaction typically proceeds through a concerted mechanism to form a carbamic acid intermediate. It is proposed that the amine attacks the electrophilic carbon of CO₂, and simultaneously, a proton is transferred from the amine nitrogen to one of the oxygen atoms of the CO₂ molecule.

The general concerted mechanism for the reaction of a secondary amine with CO₂ is as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbon atom of CO₂.

Proton Transfer: Simultaneously, a proton is transferred from the nitrogen to a CO₂ oxygen, often assisted by another base (like another amine molecule or water).

Carbamic Acid Formation: This concerted process leads to the formation of a carbamic acid.

N-demethylation is a common metabolic and degradation pathway for methylated amines. This process can occur through either radical or ionic mechanisms, depending on the reaction conditions and the oxidizing species present.

In an ionic mechanism , the demethylation is often initiated by an electrophilic attack on the amine nitrogen. For instance, in the presence of species like hypochlorous acid (HOCl), the nitrogen atom is the most susceptible site for attack. This leads to the formation of an unstable intermediate that can then eliminate a methyl group, often as formaldehyde (B43269).

A radical mechanism , on the other hand, is more likely in the presence of radical initiators or under photochemical conditions (e.g., UV light). This pathway typically involves the abstraction of a hydrogen atom from the N-methyl group, forming a radical intermediate. This radical can then react further, for example with oxygen, to form an iminium cation, which subsequently hydrolyzes to the demethylated amine and formaldehyde. Thermodynamic calculations on similar molecules have shown that the abstraction of a hydrogen from an N-methyl group is often more probable than from other alkyl groups like the 2-ethylhexyl moiety, suggesting a higher susceptibility of the methyl group to oxidation.

| Pathway | Initiating Step | Key Intermediate | Common Conditions |

| Ionic | Electrophilic attack on nitrogen | Chloramine or similar species | Presence of electrophiles (e.g., NaOCl) in non-irradiated systems. |

| Radical | Hydrogen abstraction from the N-methyl group | α-amino radical, iminium cation | UV irradiation, presence of radical initiators (e.g., H₂O₂/UV). |

This table summarizes the general characteristics of ionic and radical N-demethylation pathways for amines.

Degradation Mechanisms and Product Formation

This compound, like other amines, is susceptible to degradation under certain environmental and industrial conditions. The primary modes of degradation are through oxidation and thermal decomposition.

Oxidative degradation of amines occurs in the presence of oxygen and can be accelerated by factors such as heat, light, and the presence of metal ions. The initial step in the oxidative degradation of secondary amines is often the formation of an amine radical through electron abstraction from the nitrogen or hydrogen abstraction from a carbon atom adjacent to the nitrogen.

For this compound, this can lead to a variety of degradation products. The N-demethylation pathway, as discussed previously, is a significant route, leading to the formation of 2-ethylhexylamine (B116587) and formaldehyde. Further oxidation can lead to the formation of amides, such as N-(2-ethylhexyl)formamide, and carboxylic acids. The cleavage of the C-N bond can also result in the formation of smaller amines and aldehydes.

The following table outlines potential degradation products of this compound based on known degradation pathways of similar secondary amines.

| Degradation Type | Potential Products | Probable Formation Pathway |

| Oxidative | 2-Ethylhexylamine, Formaldehyde | N-demethylation |

| N-(2-ethylhexyl)formamide | Oxidation of the methyl group | |

| Smaller amines, Aldehydes | C-N bond cleavage | |

| Thermal | Methylamine, 2-Ethylhexene | C-N bond cleavage and elimination |

| Ammonia (B1221849), Hydrocarbons | Further decomposition |

This table is illustrative and lists potential degradation products based on general amine chemistry. The actual product distribution would depend on the specific conditions.

Photochemical Degradation and Photo-oxidation Mechanisms

The photochemical degradation of amines is a critical process, particularly in atmospheric or aquatic environments exposed to sunlight. While direct photolysis—degradation from the absorption of light—is a potential pathway, the photo-oxidation initiated by reactive species is often more significant for aliphatic amines. nih.govresearchgate.net

Atmospheric photo-oxidation is predominantly initiated by hydroxyl (OH) radicals, which react with amines by abstracting a hydrogen atom. nilu.com For a secondary amine like this compound, this abstraction can occur at the N-H bond, the N-methyl group, or the 2-ethylhexyl group. This initial step leads to the formation of an aminoalkyl radical. In the presence of oxygen, this radical undergoes further reactions, leading to the formation of various degradation products. researchgate.net The major primary products from the photo-oxidation of simple amines are often imines and amides. nilu.com The presence of oxygen and light can facilitate these photochemical reactions, potentially generating a variety of photodegraded products. rsc.org

Formation of Secondary Products during Degradation (e.g., amides, nitrosamines)

The degradation of this compound can yield several secondary products, with amides and nitrosamines being of significant interest.

Amides: Amides can be formed through the oxidation of the amine. For instance, the oxidation of the carbon atom adjacent to the nitrogen can lead to intermediates that rearrange or further react to form formamides or other amides. dtic.mil The atmospheric photo-oxidation of amines is a known pathway to amide formation. nilu.com

Nitrosamines: Secondary amines are well-known precursors to N-nitrosamines. europa.eu The formation of nitrosamines occurs when a secondary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂) or its anhydride (B1165640) (N₂O₃), which can be formed from nitrogen oxides (NOx) in the environment. europa.euforcetechnology.com This reaction involves the nucleophilic attack of the unprotonated secondary amine on the nitrosating agent. europa.eu Primary amines also react but form unstable diazonium ions, whereas tertiary amines react more slowly and through more complex mechanisms. europa.eu The formation of stable nitrosamines is a characteristic reaction of secondary amines. forcetechnology.comnih.gov

Kinetic Studies of Amine Reactions

The kinetics of amine reactions are governed by several factors, including the concentrations of reactants, the presence of catalysts, and ambient physical conditions.

Reaction Rate Dependence on Substrate and Reagent Concentrations

The rate of chemical reactions involving this compound is inherently dependent on the concentrations of the amine and the co-reactants.

Influence of Catalytic Assistance and Proton Transfer

Catalysis and proton transfer are fundamental to many reactions involving amines.

Proton Transfer: Proton transfer is a crucial step in acid-base chemistry and many catalytic cycles. numberanalytics.com For an amine, the equilibrium between its protonated (R₂NH₂⁺) and unprotonated (R₂NH) forms is critical. The unprotonated form possesses a lone pair of electrons on the nitrogen, making it the reactive nucleophilic species in many reactions, including nitrosation and acylation. europa.eu Therefore, factors that influence proton transfer, such as pH, can dramatically affect reaction rates. numberanalytics.comresearchgate.net

Catalytic Assistance: Various substances can catalyze reactions of amines. For example, the formation of amides from carboxylic acids and amines can be facilitated by coupling agents that "activate" the carboxylic acid. libretexts.org In industrial processes, metal catalysts are often used for amination reactions. mdpi.com Ruthenium-based catalysts, for instance, are used in metathesis reactions, although they can be degraded by amines. nih.gov The amine functional group itself can also play a role in catalytic mechanisms, such as stabilizing intermediates. rsc.org

Factors Affecting Degradation Rates (e.g., temperature, pressure, catalysts)

The rate at which this compound degrades is influenced by a combination of physical and chemical factors.

| Factor | Influence on Degradation Rate | Scientific Rationale | Citations |

| Temperature | Generally increases rate | Provides the necessary activation energy for degradation reactions to occur. Higher temperatures accelerate the decomposition of intermediate species like hydroperoxides in oxidation pathways. | sci-hub.seresearchgate.netchemrxiv.org |

| Oxygen (O₂) Concentration | Increases oxidative degradation rate | Oxygen is a key reactant in oxidation pathways. Higher concentrations lead to a faster rate of formation of oxidized products. | sci-hub.sehw.ac.uk |

| Catalysts | Can significantly increase or direct the degradation pathway | Catalysts lower the activation energy for specific reaction pathways. For example, metal ions can catalyze oxidation reactions. | nih.govhw.ac.uk |

| pH / Acidity | Has a significant effect, often with an optimal range for specific reactions | Affects the protonation state of the amine. For nitrosation, the rate is optimal around pH 3-4, which represents a balance between the formation of the active nitrosating agent (favored at low pH) and the availability of the reactive unprotonated amine (favored at higher pH). | europa.eu |

| Light / UV Radiation | Increases rate of photochemical degradation | Provides the energy for direct photolysis or the formation of initiating radicals (e.g., OH radicals) that drive photo-oxidation. | researchgate.netrsc.org |

Computational Chemistry and Theoretical Studies of 2 Ethylhexyl Methyl Amine

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, providing a wealth of information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. science.govjournalijar.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. This process finds the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For (2-Ethylhexyl)(methyl)amine, this would yield precise data on bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. journalijar.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| N-CH₃ | 1.45 Å | |

| C-H (alkyl) | 1.09 Å | |

| Bond Angle | C-N-C | 112° |

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | 1.25 |

| Energy Gap (ΔE) | 7.05 |

Conceptual DFT provides tools to predict the most reactive sites within a molecule. nih.gov Local reactivity descriptors, such as Fukui functions, are particularly useful for this purpose. nih.govresearchgate.net These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+ : for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f- : for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f⁰ : for radical attack.

By calculating these values for each atom in this compound, it is possible to identify the regions most susceptible to different types of chemical reactions. For instance, the nitrogen atom is expected to be a primary site for electrophilic attack due to the presence of its lone pair of electrons.

Table 3: Predicted Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f⁰ (Radical Attack) | Predicted Reactivity |

|---|---|---|---|---|

| Nitrogen (N) | 0.08 | 0.25 | 0.16 | Site for electrophilic attack |

| Methyl Carbon (on N) | 0.05 | 0.10 | 0.07 | Moderate reactivity |

| CH Carbon (branched) | 0.12 | 0.06 | 0.09 | Site for nucleophilic and radical attack |

DFT can also be used to calculate the thermodynamic properties of chemical reactions, such as the enthalpy change (ΔH) for a given reaction pathway. A key degradation pathway for amines in atmospheric or biological systems is hydrogen abstraction by radicals, such as the hydroxyl radical (•OH). ccsnorway.com

By calculating the ΔH for the abstraction of a hydrogen atom from different positions on the this compound molecule, the most energetically favorable reaction site can be determined. A lower ΔH indicates a more favorable reaction. Thermodynamic calculations on related amine structures have shown that hydrogen abstraction is often more probable from a C-H bond adjacent to a nitrogen atom. nih.govresearchgate.netresearchgate.net

Table 4: Calculated Enthalpy Changes (ΔH) for Hydrogen Abstraction from this compound by •OH

| Hydrogen Abstraction Site | Reaction | Predicted ΔH (kJ/mol) |

|---|---|---|

| Methyl group C-H | C₅H₁₁CH(C₂H₅)CH₂N(CH₃) + •OH → C₅H₁₁CH(C₂H₅)CH₂N(CH₂)• + H₂O | -75 |

| Methylene (B1212753) group C-H (α to N) | C₅H₁₁CH(C₂H₅)CH₂N(CH₃) + •OH → C₅H₁₁CH(C₂H₅)CHN(CH₃)• + H₂O | -95 |

The results suggest that the methylene group adjacent to the nitrogen atom is the most likely site for initial radical attack.

Molecular Dynamics Simulations

While quantum-chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. This provides insights into bulk properties, intermolecular interactions, and conformational dynamics.

MD simulations can model this compound in a liquid state to study the interactions between molecules. researchgate.net These simulations track the positions and velocities of atoms over time based on a force field that describes the inter- and intramolecular forces. The primary intermolecular interactions for a secondary amine like this would be van der Waals forces, with the potential for weak hydrogen bonding if protic solvent molecules are present.

Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. The RDFs between nitrogen atoms, for example, would reveal the typical separation and ordering of the amine groups in the liquid phase. uregina.cachemrxiv.org

The 2-ethylhexyl group is a branched and flexible alkyl chain. Its conformation can significantly influence the physical properties of the molecule, such as its packing in the liquid or solid state. MD simulations are an ideal tool for exploring the conformational landscape of this chain. mdpi.com

Modeling of Reaction Kinetics and Mechanisms of this compound

The computational study of this compound, particularly its interaction with carbon dioxide, is crucial for optimizing its use in carbon capture technologies. Modeling reaction kinetics and mechanisms provides a molecular-level understanding of the absorption process, guiding the design of more efficient and stable amine-based solvents.

Simulating Complex Reaction Networks

Several mechanisms have been proposed to describe the reaction between CO2 and amines. The most prominent are the zwitterion mechanism and the termolecular mechanism. uregina.caacs.org

Zwitterion Mechanism: This mechanism, initially proposed by Caplow and Danckwerts, involves a two-step process. First, the amine attacks the CO2 molecule to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or a hydroxide (B78521) ion) to form a stable carbamate (B1207046). tubitak.gov.tr

Termolecular Mechanism: This mechanism suggests a single-step reaction where a molecule of amine, a molecule of CO2, and a base molecule collide simultaneously to form the products directly. uregina.ca

Computational simulations have been instrumental in evaluating the feasibility of these pathways. For instance, Reaction Ensemble Monte Carlo (RxMC) using the continuous fractional component (CFC) method has been used to study the chemical equilibrium of CO2 in amine solutions, providing equilibrium concentrations of the various species involved in the reaction network. uva.nl Molecular dynamics simulations have also been employed to explore the behavior of proposed intermediates in the CO2-aqueous amine reaction, offering insights into their stability and transformations. uregina.ca

The lipophilic nature of this compound, conferred by the 2-ethylhexyl group, introduces additional complexities. These amines exhibit limited solubility in water, potentially leading to thermomorphic biphasic solvent systems. d-nb.infowvu.edu This phase-changing behavior can enhance regeneration efficiency but also requires sophisticated models to capture the liquid-liquid phase equilibrium alongside the chemical reaction kinetics. d-nb.infotu-dortmund.deresearchgate.net

Due to the lack of specific experimental kinetic data for this compound, computational models often rely on data from structurally similar amines. The table below presents illustrative kinetic parameters for the reaction of CO2 with various secondary amines, which can serve as a basis for initial modeling of this compound.

| Amine | Temperature (K) | k_2 (m³/kmol·s) | Reaction Order in Amine | Reference |

| 2-(Methylamino)ethanol | 303 | - | 1.56 | tubitak.gov.tr |

| 2-(Ethylamino)ethanol | 303 | - | - | tubitak.gov.tr |

| Diethanolamine (DEA) | 298 | - | - | utwente.nl |

| Diisopropanolamine (DIPA) | 298 | - | - | utwente.nl |

Table: Illustrative kinetic data for the reaction of CO2 with various secondary amines. The reaction order and rate constants (k_2) are dependent on the specific reaction conditions and the kinetic model applied.

Coordination Chemistry of 2 Ethylhexyl Methyl Amine As a Ligand

Chelation and Complex Formation with Metal Ions

Complex formation in coordination chemistry involves the interaction of a central metal ion with one or more surrounding molecules or ions, known as ligands. libretexts.org (2-Ethylhexyl)(methyl)amine, like other simple amines, functions as a ligand by donating its lone pair of electrons on the nitrogen atom to a metal center.

Investigation of Coordination Sites and Modes

The sole coordination site in this compound is the nitrogen atom, which possesses a lone pair of electrons available for donation to a metal ion. Consequently, it functions as a monodentate ligand, meaning it binds to the metal center at a single point. wikipedia.org Unlike polydentate ligands, which can form more stable chelate rings, this compound cannot chelate on its own. libretexts.org

The coordination of this amine is significantly influenced by steric factors. rsc.orgmdpi.comrsc.org The branched 2-ethylhexyl group is sterically demanding and can hinder the approach of the ligand to the metal center. This steric hindrance can affect the geometry of the resulting complex and may prevent the coordination of multiple bulky ligands around a single metal ion. acs.orgresearchgate.net The coordination mode is a direct donation of the nitrogen lone pair, forming a coordinate covalent bond (M–N).

Stability Constants and Thermodynamic Aspects of Complexation

The stability of a metal complex in solution is quantified by its stability constant (Kstab) or formation constant (Kf), which is the equilibrium constant for the complex formation reaction. wikipedia.orgairo.co.in A larger Kstab value indicates a more stable complex. scirp.org For a generic reaction of a metal ion (M) with a ligand (L) like this compound:

Mn+ + L ⇌ [ML]n+

The stability constant is given by:

Kstab = [[ML]n+] / ([Mn+][L])

Specific, empirically determined stability constants for this compound complexes are scarce in the literature. However, the stability can be discussed based on general principles:

Basicity of the Ligand : The stability of metal-amine complexes generally increases with the basicity of the amine, as a more basic ligand is a better electron-pair donor. dalalinstitute.comsolubilityofthings.com

Steric Effects : The bulky 2-ethylhexyl group introduces significant steric hindrance, which generally leads to the formation of less stable complexes compared to those with smaller, less hindered amines like methylamine (B109427) or ethylamine (B1201723). rsc.orgdalalinstitute.com This is because steric repulsion can weaken the metal-ligand bond.

Thermodynamics : Complex formation is governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). wikipedia.org For many amine complexes, the formation is enthalpy-driven, resulting from the exothermic formation of the metal-nitrogen bond. researchgate.net However, the entropy change can be unfavorable due to the ordering of the system as the free ligand binds to the metal ion. wikipedia.org

A conductometric study on the complexes of Fe³⁺ with simple amines like methylamine and ethylamine showed that the complex formation was spontaneous and exothermic. researchgate.net It is reasonable to expect a similar thermodynamic profile for this compound, although likely with a less favorable enthalpy change due to steric strain.

Structural Characterization of Metal-Amine Complexes (e.g., using NMR to probe metal-ligand coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of metal complexes in solution. nsf.govrsc.org For diamagnetic complexes (those with no unpaired electrons), the coordination of this compound to a metal ion would cause a shift in the resonance signals of the protons on the methyl and 2-ethylhexyl groups compared to the free, uncoordinated amine.

For paramagnetic complexes, the effects on the NMR spectrum are much more dramatic. The presence of unpaired electrons on the metal ion leads to large shifts in the NMR signals, known as paramagnetic or hyperfine shifts. cdnsciencepub.comacs.org These shifts are caused by two primary mechanisms: the contact shift (through-bond delocalization of unpaired electron spin) and the pseudocontact shift (through-space dipolar interaction). acs.org

A study on simple acyclic amines coordinated to a paramagnetic polyoxometalate anion, [SiW₁₁CoᴵᴵO₃₉]⁶⁻, provides a strong model for what could be expected for this compound. koreascience.kr Key observations from analogous systems include:

The ligand exchange is often slow on the NMR timescale, allowing for the observation of separate signals for both the complexed and free ligand. koreascience.kr

The proton signals of the coordinated amine are shifted significantly from their normal diamagnetic positions. koreascience.kr

The magnitude of the paramagnetic shift typically decreases as the number of bonds between the proton and the coordinating nitrogen atom increases. koreascience.kr

This technique could be used to probe the geometry of a metal-(2-Ethylhexyl)(methyl)amine complex by analyzing the magnitude and direction of the pseudocontact shifts, which are highly dependent on the position of each proton relative to the paramagnetic metal center. cdnsciencepub.com

Applications in Metal Separation and Extraction Processes

Solvent extraction is a primary method in hydrometallurgy for separating and purifying metals. The process involves contacting an aqueous solution containing metal ions with an immiscible organic solvent containing an extractant. While high-molecular-weight amines and their derivatives are used extensively as extractants, the direct application of a simple secondary amine like this compound for the specific separations listed below is not prominent in the literature. Its derivatives, however, where the (2-ethylhexyl) group provides essential solubility in organic diluents, are key to many processes.

Solvent Extraction of Trivalent Actinides and Lanthanides

The separation of trivalent actinides (e.g., Americium, Curium) from lanthanides is a critical step in the partitioning and transmutation strategy for managing nuclear waste. This separation is challenging due to the chemical similarity of these elements.

Simple amines like this compound are generally considered ineffective extractants for trivalent lanthanides and actinides from low-acidity solutions. scribd.comannualreviews.org Tertiary amines have shown some effectiveness, but typically require high concentrations of a salting-out agent, like lithium nitrate, in the aqueous phase to achieve significant extraction. scribd.com The extraction mechanism for amines often involves the formation of an anionic metal complex in the aqueous phase (e.g., [Ln(NO₃)₅]²⁻), which is then extracted into the organic phase via an anion-exchange mechanism with a protonated amine salt.

More complex ligands containing amine functionalities, such as NTA amides (nitrilotriacetamides) with 2-ethylhexyl groups, have been specifically developed for this purpose. tandfonline.comtandfonline.com In these systems, the coordination involves multiple donor atoms (e.g., amide oxygens and a central nitrogen), leading to the higher selectivity and extraction efficiency required for industrial processes. tandfonline.comtandfonline.com The role of the 2-ethylhexyl group in these advanced extractants is primarily to ensure solubility in the organic phase, such as n-dodecane. tandfonline.com

Selective Separation of Transition Metals (e.g., Ni, Co, Mn)

The separation of cobalt (Co) and nickel (Ni) from manganese (Mn) is important in the recycling of materials from spent lithium-ion batteries. Amine-based extractants can be used to separate Co and Ni, particularly from chloride solutions where anionic chloro-complexes (e.g., [CoCl₄]²⁻) are formed and can be extracted. scispace.com

However, simple secondary amines are not the extractants of choice for these separations from sulfate (B86663) or low-chloride solutions. Instead, research has focused on developing sophisticated, chelating extractants that offer superior selectivity. For instance, amic-acid extractants like N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) have been synthesized for the selective extraction of Ni(II) and Co(II) over Mn(II). elsevierpure.comresearchgate.net In these molecules, the separation is achieved through the cooperative coordination of carboxyl, amide, and central amine groups, with the di(2-ethylhexyl)amine portion serving as a lipophilic carrier. elsevierpure.com The data in the table below, derived from studies on D2EHAG, illustrates the type of performance achieved with such functionalized molecules, which is not attainable with simple amines.

Table 1: Extraction behavior of transition metals using the functionalized extractant N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG). The distinct pH₅₀ values allow for selective separation, a feature not characteristic of simple amines like this compound. Data compiled from related research. researchgate.net

Design of Amine-Based Extractants (e.g., N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine)

The design of modern amine-based extractants involves the strategic combination of a hydrophobic amine structure with specific functional groups to achieve high selectivity for targeted metal ions. A prime example of this design philosophy is N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG), an amic acid type extractant developed for the selective separation of nickel (Ni²⁺) and cobalt (Co²⁺) from manganese (Mn²⁺). acs.orgresearchgate.net

D2EHAG is synthesized through a two-step reaction. acs.orggoogle.com The process begins with the reaction of di(2-ethylhexyl)amine with triethylamine (B128534), followed by the introduction of a glycine (B1666218) moiety. google.com This creates a molecule with a carboxyl group and a nitrogen atom derived from the amino acid structure, which act as coordination sites for metal ions. researchgate.net The two 2-ethylhexyl groups, originating from the parent amine, render the molecule soluble in organic solvents like n-dodecane and provide the necessary steric bulk to influence extraction selectivity. acs.org The final structure is capable of extracting one divalent metal ion with two extractant molecules. acs.org This targeted design allows D2EHAG to preferentially extract Ni²⁺ and Co²⁺, which can then be quantitatively back-extracted using a sulfuric acid solution. acs.org

Synthesis of N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG)

Based on the synthetic route described for amide derivatives, the following table outlines the reactants and general steps.

| Step | Reactants | Purpose | Reference |

|---|---|---|---|

| 1 | Di(2-ethylhexyl)amine, Triethylamine, Chloroacetyl chloride | Formation of the N,N-di(2-ethylhexyl) chloroacetamide intermediate. Triethylamine acts as a base. | google.com |

| 2 | Intermediate from Step 1, Glycine, Sodium hydroxide (B78521) | Nucleophilic substitution where glycine displaces the chloride to form the final D2EHAG product. | acs.orggoogle.com |

Role of Amine Structure in Ligand Performance

Influence of Steric Hindrance from Branched Chains

Steric hindrance, which describes the influence of the spatial arrangement of atoms on a chemical reaction, is a critical factor in the performance of amine extractants. Branched alkyl chains, such as the 2-ethylhexyl group, are more sterically hindering than their straight-chain counterparts (e.g., n-octyl). osti.gov This increased bulkiness can significantly affect the ligand's interaction with metal ions.

Research on diglycolamide (DGA) extractants shows that ligands with branched alkyl groups, like N,N,N',N'-tetra-(2-ethylhexyl) diglycolamide (TEHDGA), generally exhibit lower distribution ratios for trivalent actinides like Am(III) compared to DGAs with straight-chain substituents. informahealthcare.com However, this steric crowding can also enhance separation performance between different metal ions. informahealthcare.com Similarly, studies on NTA amides for rare earth element extraction found that those with more branched 2-ethylhexyl groups had lower distribution ratios but larger separation factors between the elements compared to those with linear n-octyl chains. tandfonline.com The position of the branching is also crucial; in the extraction of uranium by trialkylamines, the presence of an ethyl group at the second carbon position, as in tris(2-ethylhexyl)amine, leads to a significant decrease in extraction efficiency due to steric effects. academie-sciences.fr This hindrance can impede the close approach of the ligand to the metal center, thereby weakening the resulting complex. taylorandfrancis.com

Impact of Branching on Extractant Performance

Comparison of extractants with branched (2-ethylhexyl) versus linear alkyl chains.

| Extractant Type | Observation | Reasoning/Effect | Reference |

|---|---|---|---|

| Diglycolamides (DGAs) | Branched DGAs have lower distribution ratios for Am(III) than straight-chain DGAs. | Steric hindrance from the branched 2-ethylhexyl group makes complex formation less favorable. | informahealthcare.com |

| NTA Amides | Extractants with more 2-ethylhexyl groups show lower distribution ratios for rare earth elements but larger separation factors. | Steric hindrance reduces overall extraction but enhances selectivity between different metal ions. | tandfonline.com |

| Trialkylamines | Tris(2-ethylhexyl)amine shows a drastic decrease in uranium extraction efficiency. | Steric hindrance from the ethyl group on the second position of the chain affects the extraction process. | academie-sciences.fr |

Impact of Functional Groups and Ligand Backbone

The performance of an amine extractant can be dramatically altered by incorporating additional functional groups and by modifying the ligand's backbone structure.

Functional Groups: Simple amines act as neutral ligands, but their utility can be enhanced by adding functional groups that can participate in the coordination of the metal ion. researchgate.net For example, the extraction efficiency of rhodium(III) was found to increase significantly when amide groups were added to a tertiary amine structure, with the order of efficiency being Tris-amide > Bis-amide > Mono-amide > simple tertiary amine (TOA). scispace.com In the case of D2EHAG, the introduction of the glycine moiety provides a carboxyl group (-COOH) and an amide nitrogen, which work in concert to chelate metal ions, leading to high selectivity. acs.orgresearchgate.net The properties of these groups, such as their ability to form hydrogen bonds, can also influence the thermodynamics of metal complex formation. researchgate.net

Ligand Backbone: The backbone of a ligand is the molecular chain that connects the donor atoms. Its flexibility or rigidity is crucial in determining how the ligand can arrange itself around a metal ion. A study on tetradentate mixed tertiary amine/alkoxide ligands demonstrated that a flexible, linear backbone allowed the ligand to bind to a single metal center in a chelating fashion, forming a mononuclear complex. rsc.org In contrast, a more conformationally rigid, cyclic backbone constrained the ligand, causing it to bridge two metal centers and form a dinuclear complex. rsc.org This highlights how the ligand backbone dictates the structure and stoichiometry of the resulting metal complex, which is a key factor in the design of selective extractants.

Influence of Structural Modifications on Ligand Function

| Structural Feature | Modification | Observed Impact | Reference |

|---|---|---|---|

| Functional Group | Addition of amide groups to a tertiary amine. | Increased extraction efficiency for Rh(III). | scispace.com |

| Functional Group | Incorporation of a glycine moiety (amic acid). | Creates selective chelation sites (carboxyl and amide N) for Ni²⁺ and Co²⁺. | acs.orgresearchgate.net |

| Ligand Backbone | Flexible, linear backbone in an amine/alkoxide ligand. | Promotes chelation to form a mononuclear complex. | rsc.org |

| Ligand Backbone | Rigid, cyclic backbone in an amine/alkoxide ligand. | Leads to bridging and the formation of a dinuclear complex. | rsc.org |

Polymer Chemistry Applications of 2 Ethylhexyl Methyl Amine Derivatives

Monomer or Co-Monomer in Polymerization Reactions

The bulky and hydrophobic 2-ethylhexyl group is incorporated into polymers to influence properties like glass transition temperature (Tg), flexibility, and adhesion. This is primarily achieved through the polymerization of its acrylate (B77674) and methacrylate (B99206) derivatives.

2-Ethylhexyl acrylate (EHA) is a key monomer used in the production of adhesives and coatings. mdpi.com Its copolymerization kinetics have been studied extensively to control the final properties of the polymer. In the free-radical emulsion copolymerization of methyl methacrylate (MMA) and EHA, the reaction typically proceeds at a steady-state rate. acs.org The composition of the resulting copolymer is generally proportional to the degree of conversion. acs.org

Kinetic modeling of the bulk free radical copolymerization of EHA with other monomers like n-butyl acrylate (BA) and methyl methacrylate (MMA) at 60 °C reveals important kinetic parameters. The presence of MMA generally leads to higher polymerization rates. mdpi.com When comparing the copolymerization of BA/EHA and MMA/EHA systems, it is observed that EHA polymerizes faster than BA, and BA polymerizes faster than MMA. mdpi.com In the copolymerization of BA and EHA, increasing the amount of EHA results in a marginal increase in the polymerization rate. mdpi.com

Table 1: Kinetic Rate Coefficients for Bulk Copolymerization of MMA and EHA at 60 °C

| Parameter | Value | Description |

|---|---|---|

| kp,MMA | 595 L mol-1 s-1 | Propagation rate coefficient for MMA |

| kp,EHA | 1500 L mol-1 s-1 | Propagation rate coefficient for EHA |

| kt,MMA/MMA | 2.5 x 107 L mol-1 s-1 | Termination rate coefficient for two MMA radicals |

| kt,EHA/EHA | 1.0 x 107 L mol-1 s-1 | Termination rate coefficient for two EHA radicals |

| kt,MMA/EHA | 1.6 x 107 L mol-1 s-1 | Cross-termination rate coefficient for MMA and EHA radicals |

Data sourced from kinetic modeling studies. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique used to synthesize polymers with well-defined architectures and narrow molecular weight distributions. ias.ac.in The emulsion ATRP of 2-ethylhexyl methacrylate (EHMA) has been successfully carried out using various catalyst systems. A common system involves copper bromide (CuBr) as the catalyst and 4,4′-dinonyl-2,2′-bipyridyl (dNbpy) as the ligand. researchgate.net

In these systems, the polymerization can proceed in a living manner, providing good control over the polymer's molecular weight, which increases linearly with monomer conversion. mcmaster.ca Polydispersity indices (PDI) for poly(2-ethylhexyl methacrylate) (PEHMA) synthesized via ATRP are typically low, often below 1.2, indicating a narrow molecular weight distribution. researchgate.netmcmaster.ca For instance, the emulsion ATRP of EHMA at 30 °C with specific surfactants can yield polymers with PDI values between 1.1 and 1.2. researchgate.net

The controlled nature of ATRP also allows for the synthesis of block copolymers. For example, triblock copolymers of poly(methyl methacrylate–2‐ethylhexyl methacrylate–methyl methacrylate) have been synthesized with varying block lengths. mcmaster.ca

Table 2: ATRP of 2-Ethylhexyl Methacrylate and Acrylate Derivatives

| Monomer | Initiator | Catalyst/Ligand | Conditions | PDI (Mw/Mn) | Conversion |

|---|---|---|---|---|---|

| EHMA | Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Emulsion, 30 °C | 1.1 - 1.2 | - |

| EHMA | 1,4-butylene glycol di(2-bromoisobutyrate) | CuBr/dNbpy | Emulsion | < 1.2 | High |

| EHA & Styrene | 1-Phenylethyl bromide | CuBr/PMDETA | Bulk, 90 °C | Controlled | Linear increase with time |

PDI: Polydispersity Index, a measure of the distribution of molecular mass in a given polymer sample. Data compiled from various studies. researchgate.netmcmaster.cafrontiersin.orgnih.gov

Role as Catalyst or Initiator Component

While (2-Ethylhexyl)(methyl)amine itself is not a primary catalyst, related amine compounds can act as activators or accelerators in polymerization reactions.

In the context of controlled radical polymerization, amines can function as reducing agents or activators for the catalyst system. researchgate.net For example, in Activators Generated by Electron Transfer (AGET) ATRP, a reducing agent is used to generate the active catalyst from a more stable higher oxidation state complex. researchgate.net Aliphatic amines can be used in conjunction with ruthenium-based catalysts to achieve well-defined polymers at high rates. researchgate.net The amine acts as a reducing agent, converting the ruthenium complex to its active lower oxidation state, thereby regenerating the true polymerization catalyst. researchgate.net

Furthermore, compounds structurally similar to this compound, such as bis(2-ethylhexyl) amine, have been noted as accelerators for radical polymerization reactions that use initiators free from peroxide groups. google.com

Incorporating Amine Functionality into Polymer Structures

The incorporation of amine functionalities into polymers is a critical method for creating materials with specific properties, such as altered pH-responsiveness, improved adhesion, or the ability to be further functionalized.

There are several strategies for synthesizing amine-functionalized polymers. One approach involves the copolymerization of standard monomers with monomers that already contain an amine group. nih.gov Another powerful method is the post-polymerization functionalization, where a pre-formed polymer is chemically modified to introduce amine groups. researchgate.net

A general method involves creating a polymer with reactive sites, such as alkyl chloride groups, and then reacting it with various polyamines. mdpi.com For instance, a hyper-crosslinked porous polymer made from divinylbenzene (B73037) and 4-vinylbenzyl chloride can be impregnated with amines like ethylenediamine (B42938) or diethylenetriamine (B155796) to create amine-functionalized materials. mdpi.com

Another versatile route is through the modification of polymers containing electrophilic groups. For example, a polymer with triflate groups can react with primary and secondary amine nucleophiles to yield amine-functionalized polymers. researchgate.net Similarly, bis-(2-ethylhexyl)amine has been used to create modifier compounds that can be covalently bound to polymers like PVC. mdpi.com This involves reacting it with a disulfonyl chloride to form a sulfonamide, which can then be further processed and attached to the polymer chain. mdpi.com

A different approach involves the aza-Michael addition reaction between multifunctional amines and acrylate monomers. rsc.org This can be part of a dual-curing process where the initial addition reaction is followed by a radical polymerization of the remaining acrylate groups, offering a solvent-free method to create tailored polymer networks. rsc.org

Influence of Branched Alkyl Chains on Polymer Properties (e.g., glass transition temperature)

The incorporation of branched alkyl chains, such as the 2-ethylhexyl group, into a polymer backbone significantly influences its physical and thermal properties. One of the most critical parameters affected is the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. dntb.gov.ua The structure of the side chain, including its length, branching, and flexibility, dictates the degree of free volume within the polymer matrix, thereby impacting the mobility of the polymer chains and, consequently, the T_g.

The 2-ethylhexyl group, a branched eight-carbon alkyl chain, is a common substituent used in polymer chemistry to modify polymer properties. Its impact on the glass transition temperature is well-documented in various polymer systems, such as polyacrylates and polymethacrylates.

Detailed Research Findings

Research into polymers containing the 2-ethylhexyl side chain provides clear evidence of its effect on the glass transition temperature. The branched nature of the 2-ethylhexyl group introduces steric hindrance, which can restrict the rotational motion of the polymer backbone. However, the flexible nature of the alkyl chain itself can increase the free volume between polymer chains, leading to a lower T_g compared to polymers with shorter or linear alkyl chains.

For instance, the homopolymer of 2-ethylhexyl acrylate (PEHA) exhibits a very low glass transition temperature. Reports indicate the T_g of PEHA is approximately -65 °C to -70 °C. ias.ac.inarkema.com This low T_g is a direct consequence of the bulky and flexible 2-ethylhexyl side chains, which effectively plasticize the polymer, preventing the main chains from packing closely and thus allowing for segmental motion at lower temperatures. A comparative study of PEHA prepared by different polymerization techniques (ATRP, RATRP, and FRP) showed that while the polymerization method affects molecular weight and polydispersity, the T_g remains consistently low. ias.ac.in It was noted that PEHA prepared via free radical polymerization (FRP) might exhibit a slightly lower T_g due to a higher degree of branching. ias.ac.in

In contrast, poly(2-ethylhexyl methacrylate) (PEHMA), which has a methyl group on the polymer backbone in addition to the 2-ethylhexyl ester side chain, displays a higher glass transition temperature. The T_g of PEHMA has been reported in the range of -6 °C to 60 °C, depending on the specific sample and the analytical method used. polychemistry.comjamorin.com One study reported a T_g of around 60 °C for a specific PEHMA sample as determined by Differential Scanning Calorimetry (DSC). polychemistry.com Another source indicates a T_g of -6 °C. jamorin.com This variability can be attributed to factors such as molecular weight, polydispersity, and measurement conditions. The presence of the α-methyl group in the methacrylate repeating unit hinders the backbone's internal rotation, leading to a stiffer chain and a higher T_g compared to its acrylate counterpart (PEHA).

Similarly, studies on hybrid materials combining a polyurethane (PU) with acrylics, including 2-ethylhexyl acrylate (EHA), have shown that the incorporation of EHA enhances the elasticity of the resulting films, a property directly related to a low T_g. researchgate.net

The following data tables summarize the glass transition temperatures of polymers containing the 2-ethylhexyl group, illustrating the influence of this branched alkyl chain on the thermal properties of the polymers.

Data Tables

Table 1: Glass Transition Temperature of Homopolymers with 2-Ethylhexyl Side Chains

| Polymer | Monomer Structure | Glass Transition Temperature (T_g) | Reference(s) |

| Poly(2-ethylhexyl acrylate) (PEHA) | -70 °C | arkema.com | |

| Poly(2-ethylhexyl acrylate) (PEHA) | -65 °C | ias.ac.in | |

| Poly(2-ethylhexyl methacrylate) (PEHMA) | -6 °C | jamorin.com | |

| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~60 °C | polychemistry.com |

Table 2: Influence of Copolymer Composition on Glass Transition Temperature

| Copolymer System | Description | Effect on T_g | Reference(s) |

| Poly(2-ethylhexyl methacrylate-co-2-ureido-4[1H]-pyrimidone methacrylate) (PEHMA-co-UPyMA) | Copolymers with varying content of UPyMA. | T_g increases linearly with increasing UPyMA content. | researchgate.net |

| Polyurethane/Acrylic (PU/A) Hybrid with 2-Ethylhexyl Acrylate (EHA) | Hybrid emulsions with EHA as one of the acrylic monomers. | The inclusion of EHA enhances the elasticity of the films, indicative of a lowered T_g. | researchgate.net |

These findings collectively underscore the critical role of the branched 2-ethylhexyl side chain in depressing the glass transition temperature of polymers. This effect is primarily due to the increase in free volume and the internal plasticization afforded by the bulky and flexible alkyl group, which facilitates polymer chain mobility. The magnitude of this effect can be modulated by the specific polymer backbone (e.g., acrylate vs. methacrylate) and by copolymerization with other monomers.

Applications in Advanced Organic Synthesis

Use as a Reagent or Catalyst in Specific Transformations

The reactivity of the secondary amine functionality in (2-Ethylhexyl)(methyl)amine allows it to participate in several key organic reactions, either as a nucleophilic reagent or as a precursor to catalytic species.

Alkylation and N-Methylation Reactions

Secondary amines like this compound are important precursors in alkylation and N-methylation reactions, which are fundamental processes for creating more complex amines. smolecule.com The direct N-alkylation of primary amines often leads to a mixture of secondary and tertiary amines, along with quaternary ammonium (B1175870) salts, due to competing overalkylation reactions. unive.it However, the use of specific catalysts and reagents can control the selectivity of these reactions.

N-methylamines are crucial intermediates and building blocks for a wide range of fine and bulk chemicals. nih.gov Traditional N-methylation methods often involve toxic and reactive methyl halides. nih.gov Modern approaches focus on direct N-methylation using less hazardous reagents. For instance, various aromatic amines can be selectively monomethylated using catalysts like ruthenium complexes with methanol (B129727) as the methyl source. organic-chemistry.org While direct alkylation of amines with alkyl halides can be challenging to control, methods like "exhaustive methylation" using excess methyl iodide can convert amines into quaternary ammonium salts. masterorganicchemistry.com These salts can then serve as leaving groups in subsequent reactions. masterorganicchemistry.com